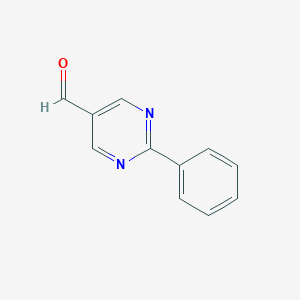

2-Phenylpyrimidine-5-carbaldehyde

Description

Properties

IUPAC Name |

2-phenylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTGLFSBJLERMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356162 | |

| Record name | 2-Phenylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130161-46-5 | |

| Record name | 2-Phenylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-Phenylpyrimidine-5-carbaldehyde

This technical guide provides a comprehensive overview of the core properties of 2-Phenylpyrimidine-5-carbaldehyde, catering to researchers, scientists, and drug development professionals. The document details the compound's physicochemical characteristics, spectral data, and a plausible synthetic route. Furthermore, it explores the biological significance of the 2-phenylpyrimidine scaffold, particularly its role as an inhibitor of Bruton's tyrosine kinase (BTK) within the B-cell receptor (BCR) signaling pathway.

Core Properties and Physicochemical Data

This compound is a solid, aromatic aldehyde with the chemical formula C₁₁H₈N₂O.[1] It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of therapeutic agents.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 130161-46-5 | [1] |

| Molecular Formula | C₁₁H₈N₂O | [1] |

| Molecular Weight | 184.20 g/mol | |

| Melting Point | 132.5-134 °C | |

| Boiling Point | 213.7 ± 13.0 °C (Predicted) | [4] |

| Solubility | Soluble in polar organic solvents. | [5] |

| Appearance | Solid | |

| Hazards | Irritant |

Spectral Data Analysis

1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton, the pyrimidine ring protons, and the phenyl ring protons. The aldehyde proton (CHO) should appear as a singlet in the downfield region, typically between δ 9.8 and 10.0 ppm. The protons on the pyrimidine ring will likely appear as singlets or doublets depending on their coupling, and the phenyl group protons will present as a multiplet in the aromatic region (δ 7.0-8.5 ppm).

13C NMR Spectroscopy

The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde group in the downfield region (around 190 ppm). The carbon atoms of the pyrimidine and phenyl rings will resonate in the aromatic region (approximately 120-170 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1700 cm⁻¹. Characteristic C-H stretching vibrations for the aromatic rings and the aldehyde group will also be present. Aromatic C-H stretching typically appears above 3000 cm⁻¹, while the aldehyde C-H stretch shows two bands around 2850 and 2750 cm⁻¹.[6]

Mass Spectrometry

The mass spectrum should display a molecular ion peak (M+) corresponding to the molecular weight of the compound (184.20 g/mol ). Common fragmentation patterns for aromatic aldehydes include the loss of the formyl radical (-CHO), leading to a significant fragment at M-29.[7]

Synthesis and Experimental Protocols

A common and effective method for the synthesis of aromatic aldehydes is the Vilsmeier-Haack reaction.[8] This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8]

Plausible Synthetic Protocol: Vilsmeier-Haack Reaction

A detailed experimental protocol for the direct synthesis of this compound is not explicitly available in the searched literature. However, based on the general procedure for the Vilsmeier-Haack reaction, a plausible synthetic route can be outlined.[8][9]

Reaction Scheme:

2-Phenylpyrimidine + Vilsmeier Reagent (DMF/POCl₃) → this compound

Experimental Procedure:

-

Preparation of the Vilsmeier Reagent: In a cooled, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, phosphorus oxychloride (1.1 equivalents) is slowly added to N,N-dimethylformamide (3-4 equivalents) with constant stirring. The reaction is typically performed at 0-10 °C. The mixture is stirred for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: 2-Phenylpyrimidine (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane or excess DMF) and added dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: The reaction mixture is then allowed to warm to room temperature and may require heating (e.g., 60-80 °C) for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and carefully poured into crushed ice. The mixture is then neutralized with a base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is neutral or slightly basic.

-

Extraction and Purification: The aqueous mixture is extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Biological Significance and Signaling Pathways

Derivatives of 2-phenylpyrimidine have emerged as a significant class of molecules in drug discovery, particularly as inhibitors of Bruton's tyrosine kinase (BTK).[10][11] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation, differentiation, and survival of B-cells.[12][13] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies, making BTK an attractive therapeutic target.[12][14]

The B-cell Receptor (BCR) Signaling Pathway and BTK Inhibition

The BCR signaling cascade is initiated upon antigen binding to the B-cell receptor. This triggers a series of phosphorylation events mediated by various kinases, including Lyn and Syk. Activated Syk then phosphorylates and activates BTK.[13] Activated BTK, in turn, phosphorylates downstream targets such as phospholipase C gamma 2 (PLCγ2), leading to the activation of transcription factors like NF-κB, which promote cell survival and proliferation.[10]

2-Phenylpyrimidine derivatives have been designed to inhibit the kinase activity of BTK, thereby blocking the downstream signaling cascade and inducing apoptosis in malignant B-cells.[10][11]

Below is a diagram illustrating the B-cell receptor signaling pathway and the point of inhibition by 2-phenylpyrimidine derivatives.

Conclusion

This compound is a key building block in medicinal chemistry, with its derivatives showing significant promise as therapeutic agents. While some of its fundamental physicochemical properties require further experimental determination, its synthetic accessibility via reactions like the Vilsmeier-Haack makes it a valuable precursor. The role of the 2-phenylpyrimidine scaffold in inhibiting the BTK enzyme highlights its importance in the development of novel treatments for B-cell malignancies. This guide provides a solid foundation for researchers and drug development professionals working with this important class of compounds.

References

- 1. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 90905-33-2 CAS MSDS (2-Methylpyrimidine-5-carbaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Targeting Bruton's tyrosine kinase signaling as an emerging therapeutic agent of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Phenylpyrimidine-5-carbaldehyde (CAS: 130161-46-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenylpyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, spectroscopic data, and its role as a key building block for potent biological inhibitors.

Core Compound Properties

This compound is an aromatic aldehyde featuring a phenyl group attached to a pyrimidine ring. This structural arrangement makes it a valuable intermediate in the synthesis of more complex molecules with diverse pharmacological activities.

| Property | Value | Source(s) |

| CAS Number | 130161-46-5 | [1][2] |

| Molecular Formula | C₁₁H₈N₂O | [1][2] |

| Molecular Weight | 184.19 g/mol | [1][2] |

| Appearance | Powder | [1] |

| Melting Point | 132.5-134 °C | [1] |

| Boiling Point | 244 °C at 760 mmHg | [1] |

| Flash Point | 104.7 °C | [1] |

| Density | 1.205 g/cm³ | [1] |

| Solubility | Moderately soluble in organic solvents | [1] |

| SMILES | O=Cc1cncc(n1)c2ccccc2 | [1] |

| InChI Key | AUTGLFSBJLERMV-UHFFFAOYSA-N | [2] |

Synthesis of this compound

Plausible Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is based on general procedures for the Vilsmeier-Haack formylation of similar aromatic and heterocyclic substrates.

Reagents and Materials:

-

2-Phenylpyrimidine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Ice

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-phenylpyrimidine in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to an equimolar amount of anhydrous N,N-dimethylformamide, keeping the temperature below 10 °C.

-

Slowly add the freshly prepared Vilsmeier reagent to the solution of 2-phenylpyrimidine.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for this compound is not widely published. The following are predicted and estimated spectral characteristics based on the analysis of its structure and data from similar pyrimidine derivatives.

¹H NMR Spectroscopy (Predicted)

-

Aldehyde Proton (CHO): A singlet is expected in the downfield region, typically around δ 9.8-10.2 ppm.

-

Pyrimidine Protons (C4-H and C6-H): Two singlets or doublets (depending on coupling) are anticipated in the aromatic region, likely between δ 8.5-9.5 ppm.

-

Phenyl Protons (C₆H₅): A multiplet corresponding to the five protons of the phenyl ring is expected in the range of δ 7.4-8.0 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (CHO): A signal in the highly deshielded region, approximately δ 185-195 ppm.

-

Pyrimidine Carbons: Signals for the carbon atoms of the pyrimidine ring are expected between δ 120-165 ppm.

-

Phenyl Carbons: Signals for the carbon atoms of the phenyl ring are anticipated in the range of δ 125-140 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): A characteristic weak to medium band is anticipated around 2720-2820 cm⁻¹.

-

Aromatic C-H Stretch: Bands are expected above 3000 cm⁻¹.

-

C=N and C=C Stretch (Aromatic Rings): Multiple bands in the region of 1400-1600 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 184.

-

Major Fragmentation Pathways: Loss of the formyl group (-CHO, 29 Da) to give a fragment at m/z = 155. Fragmentation of the phenyl and pyrimidine rings would also be observed.

Applications in Drug Discovery

This compound serves as a crucial scaffold for the synthesis of derivatives with potent inhibitory activity against key biological targets, including Phosphodiesterase 4 (PDE4) and Cytochrome P450 51 (CYP51).

Phosphodiesterase 4 (PDE4) Inhibitors

Derivatives of 2-phenylpyrimidine have been identified as potent inhibitors of PDE4, an enzyme that plays a critical role in the inflammatory cascade by degrading cyclic AMP (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.

Signaling Pathway of PDE4 Inhibition

Caption: PDE4 signaling pathway and its inhibition.

Experimental Workflow: PDE4 Inhibition Assay (Fluorescence Polarization)

Caption: Workflow for a PDE4 inhibition assay.

Quantitative Data: PDE4 Inhibitory Activity of 2-Phenylpyrimidine Derivatives

| Compound ID | Modification on Pyrimidine Core | PDE4B IC₅₀ (nM) | PDE4D IC₅₀ (nM) | Source(s) |

| 9 | 2-Aryl | 34 | 82 | [3] |

| 10 | Amino substituent modification | 128 | 0.8 | [3] |

| 4 | Catechol-pyrimidine | 31 | 220 | [3] |

| 5 | Catechol-pyrimidine | 15 | 108 | [3] |

Cytochrome P450 51 (CYP51) Inhibitors

Derivatives of 2-phenylpyrimidine have also shown promise as antifungal agents by targeting CYP51 (also known as lanosterol 14α-demethylase), a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.

Signaling Pathway of CYP51 Inhibition

Caption: CYP51 signaling pathway and its inhibition.

Experimental Workflow: Antifungal Susceptibility Testing (MIC Determination)

Caption: Workflow for antifungal susceptibility testing.

Quantitative Data: Antifungal Activity of 2-Phenylpyrimidine Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Source(s) |

| C6 | Candida albicans | 0.25 - 1 | [1] |

| C6 | Candida krusei | 0.25 - 1 | [1] |

| YW-01 | Candida albicans | 8 | [1] |

| YW-01 | Candida tropicalis | 4 | [1] |

| YW-01 | Cryptococcus neoformans | 16 | [1] |

Conclusion

This compound is a versatile and valuable building block in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as inhibitors of PDE4 and CYP51, highlighting its importance in the development of new treatments for inflammatory diseases and fungal infections. Further exploration of the chemical space around this scaffold is warranted to optimize potency, selectivity, and pharmacokinetic properties for future drug candidates.

References

An In-depth Technical Guide to the Molecular Structure of 2-Phenylpyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 2-phenylpyrimidine-5-carbaldehyde. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the development of novel therapeutic agents.

Molecular Structure and Properties

This compound possesses a core structure consisting of a pyrimidine ring substituted with a phenyl group at the 2-position and a formyl (aldehyde) group at the 5-position.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₂O | [1][2] |

| Molecular Weight | 184.19 g/mol | [2][3] |

| CAS Number | 130161-46-5 | [1][2] |

| Melting Point | 132-134 °C | [3] |

| Appearance | Solid | [4] |

Molecular Structure Diagram

Caption: 2D structure of this compound.

Synthesis

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring. In this case, 2-phenylpyrimidine is formylated to yield the desired product.

Synthetic Pathway

Caption: Synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenylpyrimidine

A detailed experimental protocol for the synthesis of this compound is as follows:

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, phosphorus oxychloride (POCl₃) is cooled in an ice bath. N,N-Dimethylformamide (DMF) is added dropwise to the cooled POCl₃ with constant stirring to form the Vilsmeier reagent (a chloromethyleneiminium salt).

-

Formylation Reaction: 2-Phenylpyrimidine is dissolved in a suitable solvent, such as 1,2-dichloroethane or o-xylene, and the freshly prepared Vilsmeier reagent is added portion-wise. The reaction mixture is then heated, typically at reflux, for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[5]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured onto crushed ice. The mixture is then neutralized with a base, such as sodium hydroxide or sodium carbonate solution, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.[2]

Spectral Characterization

The structure of this compound is confirmed by various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum will exhibit characteristic signals for the protons of the phenyl and pyrimidine rings, as well as the aldehyde proton.

-

Aldehyde Proton (CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.[6]

-

Pyrimidine Ring Protons: Two singlets or doublets in the aromatic region, with chemical shifts influenced by the electron-withdrawing aldehyde group.

-

Phenyl Ring Protons: A multiplet in the aromatic region, typically between δ 7.0 and 8.5 ppm.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Aldehyde Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically around δ 190-200 ppm.[7]

-

Pyrimidine Ring Carbons: Signals in the aromatic region, with carbons attached to nitrogen atoms appearing at different chemical shifts.

-

Phenyl Ring Carbons: Signals in the aromatic region, typically between δ 125 and 150 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| C=O Stretch (Aldehyde) | 1685-1710 (strong) | [8] |

| C-H Stretch (Aldehyde) | 2720 and 2820 (two weak bands) | [8] |

| C=C and C=N Stretch (Aromatic/Heteroaromatic) | 1400-1600 (multiple bands) | [8] |

| C-H Stretch (Aromatic) | 3000-3100 | [8] |

Experimental Workflow for Spectral Analysis

Caption: Workflow for the synthesis and spectral characterization.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 184).

-

Fragmentation Pattern: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29), leading to the formation of a stable phenylpyrimidine cation.[9] Further fragmentation of the pyrimidine and phenyl rings can also be observed.

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise as:

-

Antifungal Agents: The 2-phenylpyrimidine scaffold is a key component in the design of novel inhibitors of fungal cytochrome P450 51 (CYP51), an essential enzyme in fungal cell membrane biosynthesis.[10]

-

Phosphodiesterase 4 (PDE4) Inhibitors: Derivatives of 2-phenylpyrimidine have been investigated as potent and selective inhibitors of PDE4, which is a therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[5]

The aldehyde functional group provides a convenient handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs.

Conclusion

This compound is a key heterocyclic compound with significant applications in medicinal chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, a reliable synthetic protocol, and a comprehensive analysis of its spectral characteristics. The information presented herein is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents based on the pyrimidine scaffold.

References

- 1. Mass Spectrometry [www2.chemistry.msu.edu]

- 2. growingscience.com [growingscience.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. ijpcbs.com [ijpcbs.com]

2-Phenylpyrimidine-5-carbaldehyde physical and chemical properties

An In-Depth Technical Guide to 2-Phenylpyrimidine-5-carbaldehyde: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical intermediate, this compound. We will delve into its core physical and chemical properties, predictable spectroscopic profile, logical synthetic approaches, and its demonstrated utility as a scaffold in medicinal chemistry.

Molecular Identity and Physicochemical Properties

This compound is a solid organic compound featuring a pyrimidine ring substituted with a phenyl group at the 2-position and a formyl (aldehyde) group at the 5-position.[1][2] This unique arrangement of functional groups makes it a valuable and reactive building block in synthetic chemistry.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Phenyl-5-pyrimidinecarbaldehyde, 2-Phenylpyrimidine-5-carboxaldehyde | [2] |

| CAS Number | 130161-46-5 | [1] |

| Molecular Formula | C₁₁H₈N₂O | [1][2] |

| Molecular Weight | 184.19 g/mol | [1][2] |

| InChIKey | AUTGLFSBJLERMV-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C(C=C1)C2=NC=C(C=N2)C=O |[1] |

Table 2: Physical and Handling Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Solid | [3] |

| Melting Point | 132.5-134 °C | [2] |

| Storage | Store locked up in a dry, well-ventilated place. | [4] |

| Recommended Temp. | 2-8 °C, under inert atmosphere. |[2][3] |

Spectroscopic Profile (Predicted)

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

|---|---|---|---|

| ¹H NMR | Aldehyde H (CHO) | δ 9.0 - 10.0 ppm (singlet) | Strong deshielding by the electronegative oxygen of the carbonyl group. |

| Pyrimidine H's | δ 8.5 - 9.5 ppm (singlets) | Protons on the electron-deficient pyrimidine ring are significantly deshielded. | |

| Phenyl H's | δ 7.4 - 8.2 ppm (multiplets) | Typical aromatic region; protons ortho to the pyrimidine ring will be further downfield. | |

| ¹³C NMR | Carbonyl C (C=O) | δ 185 - 195 ppm | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| Pyrimidine & Phenyl C's | δ 120 - 165 ppm | Aromatic and heteroaromatic carbons appear in this range. | |

| IR Spectroscopy | C=O Stretch (Aldehyde) | 1690 - 1715 cm⁻¹ (strong) | The carbonyl double bond stretch is a prominent and diagnostic peak. |

| C-H Stretch (Aldehyde) | ~2720 and ~2820 cm⁻¹ (medium) | A pair of peaks characteristic for the C-H bond of an aldehyde. | |

| C=C & C=N Stretches | 1450 - 1610 cm⁻¹ (variable) | Aromatic and heteroaromatic ring vibrations. |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 184.19 | Corresponds to the molecular weight of the compound. |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of its aldehyde functional group. The pyrimidine ring, being an electron-deficient heteroaromatic system, further enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[6] This heightened reactivity is a key feature for its use as a synthetic intermediate.

Key reaction classes include:

-

Nucleophilic Addition: The aldehyde readily reacts with nucleophiles such as organometallic reagents (Grignards, organolithiums), amines (to form Schiff bases/imines), and cyanide.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 2-phenylpyrimidine-5-carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent). This carboxylic acid derivative is also a known compound.[7]

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2-phenylpyrimidin-5-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Condensation Reactions: It serves as an excellent substrate for condensation reactions like the Wittig reaction to form alkenes or Knoevenagel condensation with active methylene compounds.

Caption: Key reactivity pathways of this compound.

Synthesis and Purification

While specific, detailed protocols for the synthesis of this compound are not prevalent in the provided search results, a logical and established methodology for constructing the 2,5-disubstituted pyrimidine core can be proposed. A common and robust method is the condensation of an amidine with a 1,3-dicarbonyl equivalent.

A plausible route involves the reaction of benzamidine with a suitable three-carbon synthon already containing the aldehyde (or a protected precursor).

Caption: General workflow for the synthesis of this compound.

Exemplary Laboratory Protocol (Hypothetical)

This protocol is based on general principles of pyrimidine synthesis and should be adapted and optimized.

-

Reaction Setup: To a solution of benzamidine hydrochloride (1.0 eq) in ethanol, add a solution of sodium ethoxide (2.0 eq) in ethanol. Stir for 30 minutes at room temperature.

-

Causality: The strong base deprotonates the benzamidine hydrochloride to generate the free amidine nucleophile required for the reaction.

-

-

Addition of Electrophile: Add a solution of a malondialdehyde derivative (e.g., 2-(dimethylaminomethylene)malondialdehyde) (1.0 eq) dropwise to the reaction mixture at 0 °C.

-

Causality: The 1,3-dicarbonyl synthon provides the C4-C5-C6 backbone of the pyrimidine ring. Dropwise addition at low temperature helps control the exothermic reaction.

-

-

Cyclization: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the activation energy for the cyclization and subsequent dehydration steps that lead to the aromatic pyrimidine ring.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Causality: This standard aqueous workup removes inorganic salts and polar impurities.

-

-

Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Causality: Recrystallization is effective for crystalline solids, while chromatography provides higher purity by separating the product from closely related impurities.

-

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[8]

-

Antifungal Agents: Derivatives of 2-phenylpyrimidine have been designed and synthesized as potent inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in fungal cell membrane biosynthesis.[9] The aldehyde group serves as a handle to introduce various side chains to optimize activity and pharmacokinetic properties.

-

Anti-Inflammatory Agents: 5-Carbamoyl-2-phenylpyrimidine derivatives, synthesized from precursors like this compound, have been identified as potent phosphodiesterase 4 (PDE4) inhibitors.[10] These compounds show promise in treating inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD).[10]

-

General Drug Discovery: The aldehyde allows for the rapid generation of compound libraries through reactions like reductive amination or condensation, making it an ideal starting point for hit-to-lead campaigns in various therapeutic areas.[11]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[2]

Table 4: GHS Hazard Information

| Classification | Code | Description | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [2] |

| Skin Irritation | H315 | Causes skin irritation. | |

| Eye Irritation | H319 | Causes serious eye irritation. | [2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |

| Aquatic Hazard (Chronic) | H410 | Very toxic to aquatic life with long lasting effects. | |

Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]

-

Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.

Storage and Disposal:

-

Keep the container tightly closed and store in a locked, designated area.

-

Store in a cool, dry place, preferably refrigerated at 2-8 °C.[2]

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- 1. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. 2-Phenylpyrimidine-5-carboxaldehyde | 130161-46-5 [amp.chemicalbook.com]

- 3. 2-Methylpyrimidine-5-carbaldehyde | 90905-33-2 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Phenylpyrimidine-5-carboxylic acid | C11H8N2O2 | CID 747389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of 2-Phenylpyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 2-phenylpyrimidine-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. Due to the absence of a single, established protocol in the literature, this document outlines three distinct, chemically sound strategies derived from analogous transformations and general synthetic methodologies for pyrimidine derivatives.

Introduction

This compound is a key intermediate for the synthesis of a variety of complex molecules. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the presence of a reactive aldehyde group at the 5-position, combined with a phenyl group at the 2-position, offers a versatile platform for further functionalization. This guide explores three potential pathways for its synthesis: direct formylation of a pre-formed pyrimidine ring, construction of the pyrimidine ring with a latent aldehyde functionality, and modification of a functional group at the 5-position of a 2-phenylpyrimidine precursor.

Route A: Vilsmeier-Haack Formylation of 2-Phenylpyrimidine

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This approach involves the direct introduction of a formyl group onto the 2-phenylpyrimidine backbone using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The success of this route is contingent on the nucleophilicity of the pyrimidine ring and the regioselectivity of the electrophilic substitution, which is anticipated to favor the C-5 position.

Experimental Protocol

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) as the solvent is cooled to 0 °C. Phosphorus oxychloride (POCl₃) is added dropwise with stirring, ensuring the temperature is maintained below 10 °C. The mixture is then stirred for an additional 30 minutes at 0 °C to allow for the complete formation of the chloroiminium salt (Vilsmeier reagent).

-

Formylation: A solution of 2-phenylpyrimidine in DMF is added dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice. The aqueous solution is then neutralized with a saturated sodium bicarbonate solution until a pH of 7-8 is reached. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Data Presentation

| Step | Reagent | Solvent | Temperature | Time | Expected Yield |

| Vilsmeier Reagent Prep | POCl₃, DMF | DMF | 0-10 °C | 30 min | - |

| Formylation | 2-Phenylpyrimidine, Vilsmeier Reagent | DMF | 0 °C to 80-90 °C | 4-8 h | Moderate |

| Purification | Silica Gel Chromatography | - | Room Temp | - | - |

Route B: Pyrimidine Ring Synthesis followed by Functional Group Interconversion

This route involves the construction of the 2-phenylpyrimidine ring from acyclic precursors, incorporating a carboxylate group at the 5-position. This ester can then be converted to the target aldehyde in a two-step reduction-oxidation sequence. A plausible approach is the condensation of benzamidine with an appropriate three-carbon building block, such as the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[4]

Experimental Protocol

-

Synthesis of Methyl 2-phenylpyrimidine-5-carboxylate: Benzamidine hydrochloride is first neutralized to the free base.[5][6][7][8] In a separate flask, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is suspended in a suitable solvent such as ethanol.[4] The free benzamidine is then added, and the mixture is heated at reflux for several hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ester is purified by column chromatography.

-

Reduction to (2-Phenylpyrimidin-5-yl)methanol: The purified methyl 2-phenylpyrimidine-5-carboxylate is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF), under a nitrogen atmosphere and cooled to 0 °C. A reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), is added portion-wise. The reaction is stirred at 0 °C and then allowed to warm to room temperature. Upon completion, the reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude alcohol, which may be used in the next step without further purification.

-

Oxidation to this compound: The crude (2-phenylpyrimidin-5-yl)methanol is dissolved in an anhydrous chlorinated solvent, such as dichloromethane (DCM). An oxidizing agent, such as pyridinium chlorochromate (PCC) or reagents for a Swern or Dess-Martin oxidation, is added.[9] The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel or celite to remove the oxidant byproducts. The filtrate is concentrated, and the resulting crude aldehyde is purified by column chromatography.

Data Presentation

| Step | Key Reagents | Solvent | Temperature | Time | Expected Yield |

| Ring Closure | Benzamidine, Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Ethanol | Reflux | 6-12 h | Good |

| Reduction | Methyl 2-phenylpyrimidine-5-carboxylate, LiAlH₄ or DIBAL-H | THF | 0 °C to RT | 1-3 h | High |

| Oxidation | (2-Phenylpyrimidin-5-yl)methanol, PCC or Swern/Dess-Martin reagents | DCM | Room Temp | 2-4 h | Good to High |

Route C: Functional Group Modification of 2-Phenylpyrimidine-5-carboxylic acid

This strategy begins with the commercially available or synthetically accessible 2-phenylpyrimidine-5-carboxylic acid.[10] Similar to Route B, this pathway involves a two-step reduction-oxidation sequence to arrive at the target aldehyde. The direct reduction of a carboxylic acid to an aldehyde can be challenging; therefore, a two-step process via the corresponding primary alcohol is proposed.

Experimental Protocol

-

Reduction of 2-Phenylpyrimidine-5-carboxylic acid: 2-Phenylpyrimidine-5-carboxylic acid is dissolved in anhydrous THF under a nitrogen atmosphere. A reducing agent suitable for carboxylic acids, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄), is added slowly at 0 °C. The reaction mixture is then stirred at room temperature or gently heated to reflux to drive the reaction to completion. After cooling, the reaction is carefully quenched by the slow addition of water or an acidic solution. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated to give crude (2-phenylpyrimidin-5-yl)methanol.

-

Oxidation to this compound: The protocol for the oxidation of (2-phenylpyrimidin-5-yl)methanol to the target aldehyde is identical to that described in Route B, step 3.

Data Presentation

| Step | Key Reagents | Solvent | Temperature | Time | Expected Yield |

| Reduction | 2-Phenylpyrimidine-5-carboxylic acid, BH₃·THF or LiAlH₄ | THF | 0 °C to RT | 2-6 h | High |

| Oxidation | (2-Phenylpyrimidin-5-yl)methanol, PCC or Swern reagents | DCM | Room Temp | 2-4 h | Good to High |

Conclusion

This technical guide has outlined three viable, albeit currently unvalidated, synthetic routes to this compound. Each proposed pathway utilizes well-established chemical transformations and is based on literature precedents for similar pyrimidine systems. Route A offers the most direct approach, though its success depends on the reactivity and regioselectivity of the Vilsmeier-Haack reaction on the 2-phenylpyrimidine core. Routes B and C provide more controlled, multi-step approaches that rely on the construction of the pyrimidine ring with a suitable functional group at the 5-position, followed by standard functional group interconversions. The selection of the optimal route will depend on the availability of starting materials, desired scale, and the specific capabilities of the research laboratory. Further experimental validation is required to determine the most efficient and highest-yielding method for the synthesis of this important chemical intermediate.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

- 6. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Phenyl-pyrimidine-5-carboxylic acid | 122773-97-1 | XEA77397 [biosynth.com]

Reactivity of the Aldehyde Group in 2-Phenylpyrimidine-5-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpyrimidine-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of the reactive aldehyde group on the pyrimidine scaffold allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the aldehyde functionality in this compound, focusing on key reactions such as oxidation, reduction, and carbon-carbon bond-forming reactions. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel compounds for drug discovery and other applications.

Spectroscopic Characterization of this compound

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Signals |

| ¹H NMR | Aldehyde proton (CHO) expected around δ 9.5-10.5 ppm. Pyrimidine protons will appear as singlets or doublets in the aromatic region. Phenyl group protons will also be present in the aromatic region. |

| ¹³C NMR | Aldehyde carbon (C=O) signal expected in the range of δ 185-200 ppm. Signals for the pyrimidine and phenyl ring carbons will be observed in the aromatic region. |

| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde group is expected around 1700-1730 cm⁻¹. C-H stretching of the aldehyde proton may be visible around 2700-2800 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M]⁺ corresponding to the molecular weight of 184.19 g/mol would be observed. |

Reactivity of the Aldehyde Group

The aldehyde group in this compound is susceptible to a variety of chemical transformations, primarily nucleophilic addition reactions. The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophiles.

Caption: Key reactions of the aldehyde group in this compound.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid, yielding 2-phenylpyrimidine-5-carboxylic acid. This transformation is a fundamental step in the synthesis of various derivatives, including amides and esters, which are of interest in drug discovery.[1]

Caption: Oxidation of this compound.

Experimental Protocol (General Procedure):

A suitable oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), is added to a solution of this compound in an appropriate solvent (e.g., acetone, acetic acid, or a mixture of solvents). The reaction mixture is typically stirred at room temperature or heated to ensure complete conversion. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess oxidant is quenched, and the product is isolated by extraction and purified by recrystallization or column chromatography.

Table 2: Representative Data for the Oxidation of Aryl Aldehydes

| Oxidizing Agent | Solvent | Temperature | Typical Yield |

| KMnO₄ | Acetone/Water | Room Temperature | High |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C to Room Temperature | Good to High |

| Hydrogen Peroxide | Formic Acid | Room Temperature | Moderate to High |

Reduction to Alcohol

The aldehyde can be reduced to the corresponding primary alcohol, (2-phenylpyrimidin-5-yl)methanol. This alcohol can serve as a versatile intermediate for further functionalization, such as etherification or esterification.

Caption: Reduction of this compound.

Experimental Protocol (General Procedure):

A reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise to a solution of this compound in a protic solvent like methanol or ethanol at 0 °C. The reaction is usually rapid and is stirred for a short period at room temperature. The reaction is monitored by TLC. After completion, the reaction is quenched with water or a dilute acid, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the crude alcohol, which can be purified by column chromatography or recrystallization.

Table 3: Representative Data for the Reduction of Aryl Aldehydes

| Reducing Agent | Solvent | Temperature | Typical Yield |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to Room Temperature | High |

| Lithium Aluminum Hydride (LiAlH₄) | THF/Diethyl Ether | 0 °C to Room Temperature | High |

Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction where the aldehyde reacts with an active methylene compound in the presence of a basic catalyst. This reaction is widely used to synthesize α,β-unsaturated compounds.

Caption: Knoevenagel condensation of this compound.

Experimental Protocol (General Procedure):

To a solution of this compound and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) in a suitable solvent such as ethanol or toluene, a catalytic amount of a base (e.g., piperidine, triethylamine, or ammonium acetate) is added. The mixture is then heated to reflux, and the reaction progress is monitored by TLC. The water formed during the reaction can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product. After completion, the reaction mixture is cooled, and the product often precipitates. The solid product is collected by filtration and can be purified by recrystallization.

Table 4: Representative Data for Knoevenagel Condensation of Aryl Aldehydes

| Active Methylene Compound | Catalyst | Solvent | Typical Yield |

| Malononitrile | Piperidine | Ethanol | High |

| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Good to High |

| Meldrum's Acid | Glycine | Water | Good |

Wittig Reaction

The Wittig reaction is another cornerstone of carbon-carbon bond formation, allowing for the synthesis of alkenes from aldehydes. In this reaction, this compound reacts with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide.

Caption: Wittig reaction of this compound.

Experimental Protocol (General Procedure):

The Wittig reagent is typically prepared in situ by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous aprotic solvent like THF or DMSO. To this ylide solution, this compound, dissolved in the same solvent, is added dropwise at a low temperature (e.g., 0 °C or -78 °C). The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched, and the product is extracted. The major challenge in the workup is the removal of the triphenylphosphine oxide byproduct, which is often achieved by column chromatography or crystallization.

Table 5: Representative Data for Wittig Reaction of Aryl Aldehydes

| Wittig Reagent | Base | Solvent | Typical Yield |

| Ph₃P=CH₂ | n-BuLi | THF | Good to High |

| Ph₃P=CHCO₂Et | NaH | THF | Good |

| (EtO)₂P(O)CH₂CO₂Et (Horner-Wadsworth-Emmons) | NaH | THF | High |

Applications in Drug Discovery and Materials Science

The diverse reactivity of the aldehyde group in this compound has been exploited in the synthesis of a variety of biologically active molecules and functional materials. For instance, derivatives of 2-phenylpyrimidine have been investigated as antifungal agents targeting CYP51 and as potent phosphodiesterase 4 (PDE4) inhibitors.[1][2] The ability to introduce various substituents through the aldehyde functionality allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting compounds. In materials science, the extended π-systems that can be generated from this aldehyde are of interest for their potential applications in organic electronics and optoelectronics.

Conclusion

This compound is a highly valuable and reactive intermediate. Its aldehyde group readily undergoes a range of important chemical transformations, including oxidation, reduction, and various carbon-carbon bond-forming reactions. This guide provides an overview of these key reactions, along with generalized experimental protocols and expected outcomes. The versatility of this building block makes it a powerful tool for the synthesis of complex molecules with potential applications in drug discovery and materials science. Further exploration of the reactivity of this scaffold is likely to lead to the development of novel compounds with significant scientific and therapeutic value.

References

An In-depth Technical Guide to 2-Phenylpyrimidine-5-carbaldehyde

This technical guide provides a comprehensive overview of 2-phenylpyrimidine-5-carbaldehyde, a heterocyclic aromatic aldehyde of significant interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, outlines a potential synthetic route with a detailed experimental protocol, and explores its prospective applications based on the biological activities of structurally related compounds.

Chemical Identity and Properties

This compound is a solid organic compound with the IUPAC name This compound . Its chemical structure consists of a pyrimidine ring substituted with a phenyl group at the 2-position and a formyl (aldehyde) group at the 5-position.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 130161-46-5 | |

| Molecular Formula | C₁₁H₈N₂O | |

| Molecular Weight | 184.19 g/mol | |

| Appearance | Solid | |

| Melting Point | 132.5-134 °C | |

| Boiling Point | 244 °C at 760 mmHg (Predicted) | |

| SMILES | O=Cc1cncc(n1)c2ccccc2 | |

| InChI Key | AUTGLFSBJLERMV-UHFFFAOYSA-N |

Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of (2-Phenylpyrimidin-5-yl)methanol

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Grignard Reagent Formation: Add a solution of 2-phenyl-5-bromopyrimidine (1.0 equivalent) in anhydrous THF dropwise to the magnesium suspension. The reaction mixture may need gentle heating to initiate the Grignard reagent formation, which is indicated by the disappearance of the iodine color and a gentle reflux. After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Reaction with Paraformaldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add dry paraformaldehyde (1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Quenching and Extraction: After the addition of paraformaldehyde, remove the ice bath and stir the reaction mixture at room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield (2-phenylpyrimidin-5-yl)methanol.

Step 2: Oxidation to this compound

-

Oxidation: In a round-bottom flask, dissolve the (2-phenylpyrimidin-5-yl)methanol (1.0 equivalent) obtained from the previous step in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) (1.5 equivalents) or activated manganese dioxide (MnO₂) (5 equivalents) to the solution.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, filter the mixture through a pad of Celite to remove the oxidizing agent. Wash the Celite pad with DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Potential Applications in Drug Discovery and Development

While the direct biological activity of this compound is not extensively documented, its structural motif is present in molecules with significant pharmacological properties. This suggests that this compound is a valuable building block for the synthesis of novel therapeutic agents.

Inhibition of Phosphodiesterase 4 (PDE4)

Derivatives of 2-phenylpyrimidine have been identified as potent inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the activity of various inflammatory cells. This mechanism is particularly relevant for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

Caption: Inhibition of PDE4 by 2-phenylpyrimidine derivatives.

Antifungal Activity through CYP51 Inhibition

Another promising area of application for 2-phenylpyrimidine derivatives is in the development of novel antifungal agents. Specifically, these compounds have been designed to target lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.

Caption: Antifungal mechanism via CYP51 inhibition.

Conclusion

This compound is a versatile chemical intermediate with significant potential for the synthesis of novel, biologically active molecules. While a definitive, published synthesis protocol is not available, a plausible route has been proposed in this guide. The established anti-inflammatory and antifungal activities of its derivatives highlight the importance of this compound as a scaffold in modern drug discovery and development programs. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

Stability and Storage of 2-Phenylpyrimidine-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-phenylpyrimidine-5-carbaldehyde, a key building block in medicinal chemistry and materials science. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in research and development applications. This document outlines appropriate storage, handling procedures, and potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality of this compound. The following conditions are recommended to minimize degradation.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated)[1] | To slow down potential degradation reactions such as oxidation and polymerization. |

| Light | Protect from light; store in an amber or opaque container. | Aromatic aldehydes can be susceptible to photodegradation.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the aldehyde functional group. |

| Moisture | Store in a dry, well-ventilated place. Keep container tightly closed. | To prevent hydrolysis and other moisture-mediated degradation. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | To avoid chemical reactions that could degrade the compound. |

Chemical Stability and Degradation Profile

This compound, like other aromatic aldehydes, is susceptible to degradation under various stress conditions. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Aromatic aldehydes are known to be sensitive to oxidation, where the aldehyde group is converted to a carboxylic acid. They can also be susceptible to reactions involving the pyrimidine ring under harsh conditions.

Table 2: Illustrative Forced Degradation Study Protocol and Potential Outcomes

| Stress Condition | Experimental Protocol | Plausible Major Degradation Product |

| Acid Hydrolysis | 1 mg/mL in 0.1 M HCl at 60°C for 24 hours. | Limited degradation expected, but potential for reactions at the pyrimidine ring under harsh conditions. |

| Base Hydrolysis | 1 mg/mL in 0.1 M NaOH at 60°C for 24 hours. | Potential for Cannizzaro reaction (disproportionation to alcohol and carboxylic acid) or other base-catalyzed reactions. |

| Oxidation | 1 mg/mL in 3% H₂O₂ at room temperature for 24 hours. | 2-Phenylpyrimidine-5-carboxylic acid |

| Thermal Degradation | Solid compound heated at 80°C for 72 hours. | Minimal degradation expected if protected from oxygen and moisture. |

| Photostability | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). | Potential for oxidation to the carboxylic acid or other photochemical reactions.[2] |

Potential Degradation Pathways

Based on the chemical structure of this compound, a primary degradation pathway involves the oxidation of the aldehyde functional group to a carboxylic acid. Other potential, though less common, degradation routes could involve reactions affecting the pyrimidine ring, particularly under extreme pH and temperature conditions.

Caption: Plausible degradation pathway for this compound.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradation products.[3][4]

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

-

Incubate at 60°C and collect samples at various time points (e.g., 0, 4, 8, 24 hours).

-

Neutralize the samples with 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

-

Incubate at 60°C and collect samples at various time points.

-

Neutralize the samples with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

-

Store at room temperature and collect samples at various time points.

-

-

Thermal Degradation:

-

Place the solid compound in a controlled temperature oven at 80°C.

-

Collect samples at various time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution (e.g., in acetonitrile) to light as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

-

Sample Analysis: Analyze all samples using a suitable stability-indicating analytical method, such as the HPLC method described below.

Stability-Indicating HPLC Method

The following is a general-purpose reverse-phase HPLC method that can be adapted and validated for the purity assessment of this compound and the separation of its potential degradation products.[5][6][7]

-

Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

Start with 30% B.

-

Linearly increase to 90% B over 15 minutes.

-

Hold at 90% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 70:30 water:acetonitrile) to a suitable concentration (e.g., 0.1 mg/mL).

Method Validation: This method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness to be considered a stability-indicating method.

Caption: General workflow for stability testing of this compound.

References

- 1. 2-Phenylpyrimidine-5-carboxaldehyde | 130161-46-5 [amp.chemicalbook.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. pharmtech.com [pharmtech.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]

- 6. nveo.org [nveo.org]

- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]

X-ray Crystal Structure of 2-Phenylpyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystal structure analysis of 2-phenylpyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document details the crystallographic data, experimental protocols for synthesis and structure determination, and explores the biological context of these derivatives, including their role as enzyme inhibitors.

Introduction

The 2-phenylpyrimidine scaffold is a privileged structure in drug discovery, forming the core of molecules targeting a range of biological entities. Understanding the three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide summarizes key crystallographic findings and experimental methodologies to aid researchers in this field.

Crystallographic Data of 2-Phenylpyrimidine Derivatives

The following tables summarize the crystallographic data for selected 2-phenylpyrimidine derivatives that have been characterized by single-crystal X-ray diffraction.

Table 1: Crystallographic Data for 2,4-bis(4-methoxyphenoxy)pyrimidine

| Parameter | Value |

| Chemical Formula | C₁₈H₁₆N₂O₄ |

| Formula Weight | 324.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.394(3) |

| b (Å) | 8.284(3) |

| c (Å) | 23.083(7) |

| β (°) | 92.60(3) |

| Volume (ų) | 1603.4(10) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.351 |

| Radiation | MoKα (λ = 0.7107 Å) |

| Temperature (K) | Room Temperature |

Data sourced from[1]

Table 2: Crystallographic Data for Selected 5-Hydroxymethyl-2-phenylpyrimidine Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |

| 3c | C₁₁H₁₃N₃O | Monoclinic | P2₁/c | 10.835(2) | 8.847(2) | 11.411(2) | 107.98(3) | 1041.1(4) | 4 |

| 3e | C₁₃H₁₇N₃O | Monoclinic | P2₁/c | 11.082(2) | 9.141(2) | 13.012(3) | 109.45(3) | 1242.0(5) | 4 |

| 3f | C₁₃H₁₇N₃O | Monoclinic | P2₁/c | 12.351(3) | 8.169(2) | 13.048(3) | 109.11(3) | 1243.4(5) | 4 |

| 3g | C₁₃H₁₇N₃O | Monoclinic | P2₁/c | 10.989(2) | 9.278(2) | 12.873(3) | 109.07(3) | 1239.1(5) | 4 |

| 3h | C₁₄H₁₉N₃O | Orthorhombic | Pca2₁ | 21.014(4) | 8.318(2) | 15.651(3) | 90 | 2734.1(10) | 8 |

Data interpretation based on a study of 5-hydroxymethylpyrimidines which indicates compounds 3c and 3e-3g crystallize in the P21/c space group, and compound 3h in the Pca21 space group[2].

Experimental Protocols

Synthesis of 2-Phenylpyrimidine Derivatives

The synthesis of 2-phenylpyrimidine derivatives often involves multi-step reactions. Below are generalized protocols based on the synthesis of derivatives targeting Bruton's tyrosine kinase (BTK) and CYP51.

Protocol 3.1.1: Synthesis of BTK Inhibitor Scaffolds [3]

-

Benzonitrile Formation: Condensation of a substituted 4-nitrobenzaldehyde with hydroxylamine hydrochloride in a suitable solvent under reflux.

-

Amidination: Reaction of the benzonitrile with ammonium chloride to form the corresponding amidine.

-

Pyrimidine Ring Closure: Condensation of the amidine with a malonic ester derivative in the presence of a base to form the pyrimidine nucleus.

-

Chlorination: Reaction of the pyrimidine nucleus with phosphorus oxychloride (POCl₃) to yield a key chloro-pyrimidine intermediate.

-

Reduction: Reduction of the nitro group to an amine using a reducing agent like iron powder in the presence of ammonium chloride.

-

Amide Coupling: Acylation of the resulting aniline with acryloyl chloride to introduce the pharmacophore responsible for covalent inhibition.

-

Final Derivatization: Further functionalization at various positions to explore structure-activity relationships.

Protocol 3.1.2: Synthesis of CYP51 Inhibitor Scaffolds [4]

-

Amine Synthesis: Reaction of bromoacetophenones with hexamethylenetetramine followed by acidic hydrolysis to yield the primary amine.

-

Protection: Protection of the amino group with a suitable protecting group like di-tert-butyl dicarbonate ((Boc)₂O).

-

Functionalization: Introduction of various substituents through reactions like the Tollens condensation.

-

Deprotection: Removal of the protecting group under acidic conditions.

-

Amide Bond Formation: Coupling of the deprotected amine with various carboxylic acids using a coupling reagent such as PyBop to generate the final derivatives.

Crystallization

Obtaining single crystals of sufficient quality is a critical and often challenging step in X-ray crystallographic analysis.

Protocol 3.2.1: General Crystallization Techniques for Small Molecules

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the compound, leading to crystal formation. Common solvents include methanol, ethanol, acetone, and ethyl acetate.

-

Vapor Diffusion: The compound is dissolved in a small amount of a solvent in which it is highly soluble. This solution is placed in a sealed container with a larger reservoir of a second solvent (an "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility of the compound, promoting crystal growth.

For example, crystals of 2,4-bis(4-methoxyphenoxy)pyrimidine were obtained by slow evaporation from a water/methanol mixture[1].

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following is a generalized protocol for the determination of the crystal structure of a small organic molecule.

Protocol 3.3.1: X-ray Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated. Data is typically collected at a controlled temperature, often low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined. For small molecules, this is often achieved using direct methods.

-

Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns.

-

Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability.

Biological Significance and Signaling Pathways

Many 2-phenylpyrimidine derivatives exhibit potent biological activity by inhibiting key enzymes involved in disease signaling pathways.

Bruton's Tyrosine Kinase (BTK) Inhibition

2-Phenylpyrimidine derivatives have been developed as inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[3] Overexpression of BTK is associated with certain B-cell malignancies.[3] Inhibition of BTK can block the downstream signaling cascade, leading to decreased cell proliferation and induction of apoptosis.

CYP51 Inhibition for Antifungal Activity